Taurocholensäure

Übersicht

Beschreibung

It is a crucial component of bile in carnivorous animals and plays a significant role in the emulsification and absorption of dietary fats . This compound is widely used in scientific research and industrial applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Natrium-Taurocholat-Hydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Detergens und Emulgator in verschiedenen chemischen Reaktionen und Prozessen verwendet.

Industrie: Es wird in der Produktion von Detergenzien, Emulgatoren und anderen Industrieprodukten verwendet.

5. Wirkmechanismus

Natrium-Taurocholat-Hydrat wirkt als Detergens, um Fette zur Absorption im Verdauungssystem zu lösen. Es interagiert mit Gallensäure-aktivierter Lipase und Gallensäure-Rezeptoren, um die Emulgierung und Absorption von Nahrungsfetten zu erleichtern . Die Verbindung wird im Darm resorbiert und über die enterohepatische Zirkulation von der Leber wieder aufgenommen .

Ähnliche Verbindungen:

Desoxycholsäure: Eine weitere Gallensäure, die an der Fettemulgierung beteiligt ist.

Chenodesoxycholsäure: Eine Gallensäure, die zur Behandlung von Gallensteinen eingesetzt wird.

Ursodeoxycholsäure: Eine Gallensäure, die zur Behandlung bestimmter Lebererkrankungen eingesetzt wird.

Einzigartigkeit: Natrium-Taurocholat-Hydrat ist einzigartig durch seine spezifische Konjugation mit Taurin, die seine Löslichkeit und Wirksamkeit als Detergens verbessert. Diese Eigenschaft macht es besonders nützlich in der wissenschaftlichen Forschung und in industriellen Anwendungen .

Zusammenfassend lässt sich sagen, dass Natrium-Taurocholat-Hydrat eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wichtigen Werkzeug in der wissenschaftlichen Forschung und in industriellen Prozessen.

Wirkmechanismus

Target of Action

Taurocholic acid primarily targets the Bile salt-activated lipase , Bile acid receptor , and Gastrotropin . These targets play crucial roles in the digestion and absorption of dietary fats.

Mode of Action

Taurocholic acid, a product of the conjugation of cholic acid with taurine, acts as a detergent to solubilize fats for absorption . It interacts with its targets, facilitating the emulsification of fats, which enhances their absorption in the digestive system .

Biochemical Pathways

Taurocholic acid is involved in the Bile Acid Biosynthesis Metabolic pathway . It stimulates biliary hyperplasia by activating the 3′,5′-cyclic adenosine monophosphate (cAMP) signaling pathway, thereby preventing biliary damage through enhanced liver angiogenesis .

Pharmacokinetics

It is known that taurocholic acid is absorbed after it has solubilized fats .

Result of Action

The primary result of Taurocholic acid’s action is the solubilization and subsequent absorption of fats . This facilitates the digestion process and the utilization of fats as an energy source in the body.

Action Environment

The action of Taurocholic acid is influenced by various environmental factors within the body. For instance, the presence of dietary fats can enhance the action of Taurocholic acid, as it acts as a detergent to solubilize these fats for absorption

Biochemische Analyse

Biochemical Properties

Taurocholic acid plays a significant role in biochemical reactions. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with various enzymes and proteins, including bile salt-activated lipase and bile acid receptor .

Cellular Effects

Taurocholic acid has various effects on different types of cells and cellular processes. For instance, it has been found to inhibit inflammation and activate Farnesoid X Receptor expression in LPS-stimulated Zebrafish and Macrophages . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Taurocholic acid exerts its effects at the molecular level through several mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been found to stimulate biliary hyperplasia by activation of 3′,5′-cyclic cyclic adenosine monophosphate (cAMP) signaling .

Temporal Effects in Laboratory Settings

The effects of Taurocholic acid change over time in laboratory settings. It has been observed that Taurocholic acid significantly enhances bone marrow mesenchymal stem cell viability and reduces apoptosis as well as oxidative stress both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of Taurocholic acid vary with different dosages in animal models. For instance, it has been found that Taurocholic acid supplementation in the paraventricular nucleus of spontaneously hypertensive rats can activate TGR5 in neurons and microglia, reduce the inflammatory response and oxidative stress, suppress activated neurons, and attenuate hypertension .

Metabolic Pathways

Taurocholic acid is involved in several metabolic pathways. It is a key metabolite in the increased primary bile acid synthesis in liver cirrhosis . It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Taurocholic acid is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation . For instance, Taurocholic acid treatment increases the transport and reabsorption of bile acids by activating the TGR5 and FXR signaling pathways .

Subcellular Localization

It is known that Taurocholic acid can influence the activity of various enzymes and receptors at the subcellular level .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Natrium-Taurocholat-Hydrat wird aus Cholsäure und Taurin synthetisiert. Die Reaktion beinhaltet die Konjugation von Cholsäure mit Taurin in Gegenwart eines geeigneten Katalysators. Die Reaktion wird typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Natrium-Taurocholat-Hydrat durch Extraktion von Galle aus Tieren hergestellt, gefolgt von Reinigung und chemischer Modifikation, um die Natriumsalzform zu erhalten. Der Prozess umfasst mehrere Schritte, darunter Extraktion, Filtration und Kristallisation, um eine hohe Reinheit und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natrium-Taurocholat-Hydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu oxidierten Gallensäuren führen, während die Reduktion zu reduzierten Gallensäuren führen kann .

Vergleich Mit ähnlichen Verbindungen

Deoxycholic Acid: Another bile acid involved in fat emulsification.

Chenodeoxycholic Acid: A bile acid used in the treatment of gallstones.

Ursodeoxycholic Acid: A bile acid used to treat certain liver diseases.

Uniqueness: Sodium taurocholate hydrate is unique due to its specific conjugation with taurine, which enhances its solubility and effectiveness as a detergent. This property makes it particularly useful in scientific research and industrial applications .

Eigenschaften

IUPAC Name |

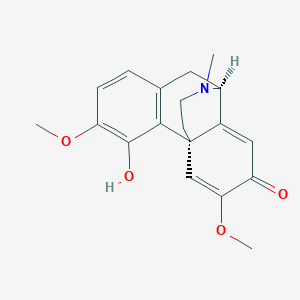

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWWGRHZICKQGZ-HZAMXZRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145-42-6 (mono-hydrochloride salt) | |

| Record name | Taurocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883259 | |

| Record name | Taurocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water and ethanol; slightly soluble in ether and ethyl acetate, Freely soluble in water; soluble in alcohol; almost insoluble in ether and ethyl acetate | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clusters of slender, four-sided prisms from alcohol + ether, Crystals | |

CAS No. |

81-24-3, 345909-26-4 | |

| Record name | Taurocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAUROCHOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Taurocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]ethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium taurocholate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAUROCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E090O0G3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes about 125 °C, 125 °C | |

| Record name | Taurocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does taurocholic acid interact with cells and tissues, and what are the downstream effects of these interactions?

A1: Taurocholic acid primarily interacts with the liver and intestines. In the liver, it binds to the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis, transport, and metabolism. This binding leads to the suppression of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis [, , ]. In the intestines, taurocholic acid facilitates the digestion and absorption of lipids and fat-soluble vitamins []. It also influences gut motility and the composition of the gut microbiota [, ].

Q2: Can taurocholic acid influence cholangiocyte function?

A2: Yes, research suggests that taurocholic acid can protect cholangiocytes from tumor necrosis factor-alpha (TNF-α)-induced damage. This protective effect appears to be mediated by a phosphatidylinositol-3-kinase (PI3K)-dependent pathway [].

Q3: Does dietary protein source affect taurocholic acid kinetics?

A3: Yes, studies in cats demonstrate that feeding a soybean-based diet versus a casein-based diet leads to a greater taurocholic acid pool size and impacts bile acid composition. The specific mechanisms driving these changes require further investigation [].

Q4: What is the role of taurine status on the kinetics and metabolism of taurocholic acid?

A4: Taurine, a component of taurocholic acid, is crucial for bile acid conjugation. Studies show that taurine-depleted cats have altered bile acid profiles with decreased taurocholic acid and increased glycocholic acid compared to taurine-replete cats. These findings highlight the importance of taurine status for maintaining normal bile acid metabolism [].

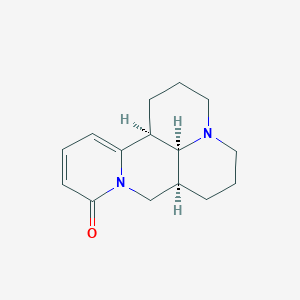

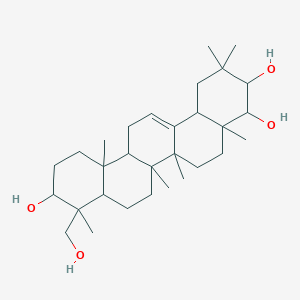

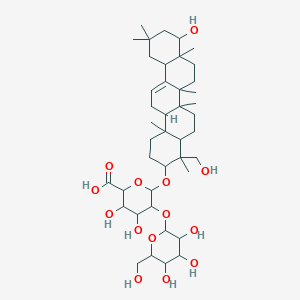

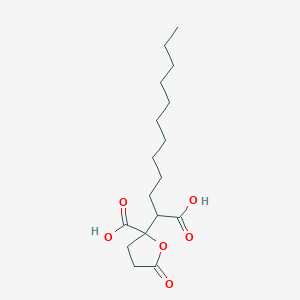

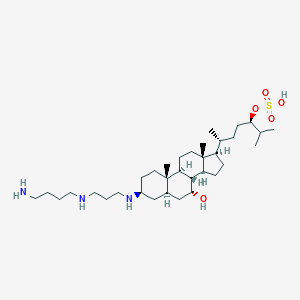

Q5: What is the molecular formula and weight of taurocholic acid?

A5: The molecular formula of taurocholic acid is C26H45NO7S, and its molecular weight is 515.7 g/mol.

Q6: What analytical techniques are used to identify and quantify taurocholic acid?

A6: Various methods are employed to study taurocholic acid, including:

- Thin-layer chromatography (TLC): Used for qualitative and quantitative analysis of bile acids, including taurocholic acid [, ].

- High-performance liquid chromatography (HPLC): Commonly coupled with mass spectrometry (LC-MS/MS) for sensitive and specific quantification of individual bile acids in various biological matrices [, ].

- Radioisotope-labeled precursors: Used to study the metabolism and kinetics of taurocholic acid in vivo [, , ].

Q7: How does taurocholic acid contribute to the formation of micelles, and what is its critical micellar concentration?

A7: Taurocholic acid, like other bile acids, is amphipathic, meaning it has both hydrophilic and hydrophobic regions. This property allows it to form micelles in aqueous solutions. The critical micellar concentration of taurocholic acid, the concentration at which micelles begin to form, is influenced by factors like pH [].

Q8: Does the presence of other molecules, such as lecithin, influence the ability of taurocholic acid to disrupt the gastric mucosal barrier?

A8: Research suggests that unlike ionized bile salts, the disruption of the gastric mucosal barrier by taurocholic acid is not solely dependent on micelle formation and the dissolution of mucosal membrane lipids. Saturating a taurocholic acid solution with lecithin did not prevent barrier disruption, indicating a different mechanism of action [].

Q9: How is taurocholic acid absorbed and transported within the body?

A9: Taurocholic acid, synthesized in the liver, is secreted into bile and released into the small intestine. The majority is reabsorbed in the ileum via an active transport system and returned to the liver through the portal vein, completing the enterohepatic circulation [].

Q10: What factors can influence the absorption of taurocholic acid in the intestines?

A10: Studies show that the presence of undigested triglycerides can significantly reduce taurocholic acid absorption in the ileum, suggesting a potential mechanism for bile acid malabsorption [].

Q11: Can exposure to high concentrations of taurocholic acid damage gastric mucosa?

A11: Yes, studies show that taurocholic acid, especially at low pH, can disrupt the gastric mucosal barrier, leading to increased permeability and potential damage []. The presence of hydrochloric acid appears to exacerbate this effect [].

Q12: Is there a link between bile acid reflux, aspirin ingestion, and gastric mucosal damage?

A12: Research suggests a potential synergistic effect between aspirin and taurocholic acid in causing gastric mucosal damage. The simultaneous presence of both agents led to a significantly prolonged disruption of the gastric mucosal barrier compared to either agent alone [].

Q13: Can taurocholic acid be used to enhance drug delivery?

A13: Yes, taurocholic acid's ability to target the liver and its role in enterohepatic circulation make it a promising candidate for drug delivery strategies. For example, taurocholic acid-linked drug conjugates have been explored for improved oral drug delivery and targeted therapy [].

Q14: How does taurocholic acid influence the composition and function of the gut microbiota?

A14: Taurocholic acid, along with other bile acids, plays a crucial role in shaping the gut microbial community. It acts as a substrate for bacterial metabolism and can inhibit the growth of certain bacterial species while promoting the growth of others [].

Q15: Can alterations in bile acid metabolism, particularly involving taurocholic acid, contribute to Clostridium difficile infection?

A15: Recent research suggests a potential link between bile acid metabolism and susceptibility to Clostridium difficile infection. The relative abundance of taurocholic acid, a germinant for C. difficile spores, was elevated in patients with recurrent C. difficile infection. This suggests that interventions targeting gut microbiota and bile acid metabolism could hold promise for managing C. difficile infections [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.